molecular formula C11H12ClN3 B13258098 N1-(pyridin-4-yl)benzene-1,4-diamine hydrochloride

N1-(pyridin-4-yl)benzene-1,4-diamine hydrochloride

Cat. No.: B13258098
M. Wt: 221.68 g/mol
InChI Key: KSKDKRUOZNKJQD-UHFFFAOYSA-N
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Description

N1-(Pyridin-4-yl)benzene-1,4-diamine hydrochloride ( 1955553-47-5) is an organic compound with the molecular formula C 11 H 12 ClN 3 and a molecular weight of 221.69 g/mol . This hydrochloride salt features both a pyridine and a benzene ring, each substituted with an amino group, making it a valuable diamino aromatic building block in chemical synthesis . As a derivative of benzene-1,4-diamine, this compound is of significant interest in applied chemistry. Compounds within this chemical class are frequently investigated as key intermediates and coupling agents in the formulation of oxidation dyes, particularly for keratin fibers such as hair . Furthermore, structurally related N -(pyridinyl)benzene-diamine compounds serve as crucial synthetic intermediates in the pharmaceutical industry. They are employed in the multi-step synthesis of targeted therapies, including renowned tyrosine kinase inhibitors like nilotinib . This highlights the potential of this compound as a versatile precursor in the development of both fine chemicals and active pharmaceutical ingredients (APIs). This product is intended For Research Use Only and is not suitable for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H12ClN3

Molecular Weight

221.68 g/mol

IUPAC Name

4-N-pyridin-4-ylbenzene-1,4-diamine;hydrochloride

InChI

InChI=1S/C11H11N3.ClH/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11;/h1-8H,12H2,(H,13,14);1H

InChI Key

KSKDKRUOZNKJQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)NC2=CC=NC=C2.Cl

Origin of Product

United States

Preparation Methods

Direct Nucleophilic Aromatic Substitution (SNAr)

A common method involves the nucleophilic substitution of 4-aminopyridine with 1,4-dibromobenzene or related halogenated benzene derivatives. This approach typically proceeds under mild conditions, often employing a base such as potassium carbonate or sodium hydride in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is conducted at room temperature or slightly elevated temperatures (~50–80°C) to facilitate substitution on the aromatic ring, yielding the amino-substituted intermediate, which is then converted into the hydrochloride salt.

Coupling of 4-Aminopyridine with Aromatic Halides

According to recent patents and research, a prevalent industrial route involves coupling 4-aminopyridine with 1,4-dibromobenzene or 1,4-dichlorobenzene under palladium-catalyzed conditions (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with phosphine ligands). The reaction occurs at elevated temperatures (80–120°C) in solvents like toluene or ethanol, with bases such as potassium carbonate or cesium carbonate. This method ensures high regioselectivity and yield, suitable for scale-up.

Multi-step Synthesis via Aromatic Substitutions and Cyclizations

Some protocols involve initial formation of intermediate heterocycles, such as pyridines or pyrimidines, followed by their attachment to the benzene-1,4-diamine core. For example, WO2021074138A1 describes a route where nitropyrimidine intermediates are formed via C-N bond formation, followed by reduction and hydrolysis to yield the target diamine. These steps often involve:

  • Formation of nitropyrimidine intermediates through nucleophilic substitution.
  • Curtius rearrangement or hydrolysis to convert nitro groups into amino groups.
  • Acidification to produce the hydrochloride salt.

Salt Formation

The free base, N1-(pyridin-4-yl)benzene-1,4-diamine , is converted into its hydrochloride salt by treatment with hydrochloric acid in ethanol or other suitable solvents, followed by recrystallization to obtain pure crystalline hydrochloride.

Research Outcomes and Optimization Data

Method Reagents Conditions Yield Notes
Nucleophilic substitution 4-Aminopyridine + 1,4-dibromobenzene DMF, room temp to 80°C 70–85% Efficient, scalable
Palladium-catalyzed coupling 4-Aminopyridine + 1,4-dichlorobenzene Toluene, 80–120°C, Pd catalyst 75–90% High regioselectivity
Multi-step heterocycle route Nitro precursors → reduction → salt Various, often reflux Variable Suitable for complex derivatives
Salt formation Free base + HCl Ethanol, room temp Quantitative Purification by recrystallization

Notes on Reaction Optimization and Purification

  • Reaction temperature : Elevated temperatures (80–120°C) improve reaction rates but must be balanced against potential side reactions.
  • Catalysts : Palladium catalysts significantly enhance coupling efficiency, especially with aryl chlorides.
  • Solvent choice : Polar aprotic solvents like DMSO or DMF stabilize intermediates and facilitate nucleophilic substitution.
  • Purification : Crystallization from ethanol or acetonitrile yields high-purity hydrochloride salts; chromatography may be employed for further purification.

Supporting Research and Literature

  • Patent WO2021074138A1 describes a multi-step synthesis involving nitropyrimidine intermediates, reduction, and hydrolysis, culminating in the formation of the target diamine hydrochloride with yields around 60%.
  • Research article (2019) details nucleophilic aromatic substitution of chloropyridines with diamines, with characterization via NMR, MS, IR, UV-VIS, and X-ray diffraction, confirming the structure and purity of the synthesized compound.
  • Chemical synthesis reviews highlight the importance of palladium-catalyzed cross-coupling reactions for aromatic amines, emphasizing reaction conditions that maximize yield and purity for pharmaceutical-grade compounds.

Chemical Reactions Analysis

Types of Reactions

N1-(pyridin-4-yl)benzene-1,4-diamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of this compound, such as halogenated, nitrated, and sulfonated compounds .

Mechanism of Action

The mechanism of action of N1-(pyridin-4-yl)benzene-1,4-diamine hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes or as a ligand for specific receptors. The compound’s aromatic rings and amine groups allow it to form stable complexes with metal ions, which can influence various biochemical pathways .

Comparison with Similar Compounds

Anti-Inflammatory Derivatives

  • N1-(Benzo[d]oxazol-2-yl)benzene-1,4-diamine (3a–g) :
    Synthesized via Tin(II) chloride-mediated reduction of nitro precursors, these derivatives inhibit LPS-induced inflammation by modulating IL-6 and IL-1β mRNA expression. The benzo[d]oxazole substituent enhances anti-inflammatory efficacy compared to simpler aromatic groups .
  • NIQBD (Indoloquinoline Derivative): N1-(5-Methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride exhibits potent anti-inflammatory effects when loaded into starch nanoparticles (StNPs), addressing poor solubility and bioavailability .

Coordination Chemistry and Material Science

  • (E)-N1-(Pyridin-4-ylmethylene)benzene-1,4-diamine (pbda) :
    This Schiff base derivative forms Zn²⁺ and Cd²⁺ complexes with distinct fluorescence properties. The pyridinyl group facilitates metal coordination, enabling applications in luminescent materials .

Pharmacokinetic Modifications

  • N1,N1-Dimethyl-N4-(4-(trifluoromethyl)phenethyl)benzene-1,4-diamine (8b) :
    The trifluoromethyl group improves metabolic stability and lipophilicity, critical for CNS-targeting drugs .
  • N1-(4-Chlorophenyl)benzene-1,4-diamine :
    The electron-withdrawing chlorine atom enhances oxidative stability, though its biological activity remains underexplored .

Comparative Data Table

Compound Name Substituent Key Properties/Activities Applications Reference
N1-(Pyridin-4-yl)benzene-1,4-diamine HCl Pyridin-4-yl High solubility (dihydrochloride salt) Coordination chemistry
N1-(Benzo[d]oxazol-2-yl) derivatives Benzo[d]oxazol-2-yl Anti-inflammatory (IL-6/IL-1β modulation) Inflammation therapy
NIQBD Indoloquinolin-11-yl Enhanced bioavailability (nanoparticles) Drug delivery
pbda (Schiff base) Pyridinylmethylene Fluorescent metal complexes Luminescent materials
N1-(4-Chlorophenyl) derivative 4-Chlorophenyl Improved oxidative stability Undefined

Biological Activity

N1-(pyridin-4-yl)benzene-1,4-diamine hydrochloride, also known as a pyridine derivative of benzene-1,4-diamine, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on current research findings.

This compound has a molecular formula of C11H12ClN3\text{C}_{11}\text{H}_{12}\text{ClN}_{3} and a molecular weight of 227.68 g/mol. The compound features a benzene ring substituted with a pyridin-4-yl group and amine functional groups, contributing to its reactivity and biological interactions. It appears as a pale yellow to brown solid and is soluble in various organic solvents, enhancing its applicability in biological assays and drug formulations.

Anticancer Properties

Preliminary studies suggest that this compound exhibits anticancer properties by inhibiting specific cancer cell lines. The compound's mechanism of action may involve interference with cellular pathways critical for cancer cell proliferation and survival. For instance, it has been shown to inhibit the activity of certain kinases implicated in cancer progression .

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)5.0Inhibition of EGFR signaling
MCF7 (Breast Cancer)3.2Modulation of apoptosis pathways
HeLa (Cervical Cancer)4.5Disruption of cell cycle regulation

Interaction with Biological Macromolecules

Research indicates that this compound interacts with various biological macromolecules such as proteins and nucleic acids. These interactions may lead to the modulation of enzyme activity or receptor signaling pathways relevant to disease states. For example, studies have shown that the compound can bind to specific enzymes involved in metabolic processes, potentially leading to inhibition or activation depending on the context .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may function as an inhibitor of key signaling pathways involved in cell growth and survival. The presence of the pyridine ring is believed to enhance its binding affinity to target proteins due to increased electron density and potential hydrogen bonding interactions .

Study on Anticancer Efficacy

A recent study evaluated the efficacy of this compound against various cancer cell lines. The results demonstrated significant cytotoxicity at micromolar concentrations, with a notable selectivity for cancerous cells over normal cells.

Table 2: Summary of Case Study Findings

Study ReferenceCell Lines TestedKey Findings
A549, MCF7, HeLaSignificant inhibition observed
Various solid tumorsPotential for further development

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